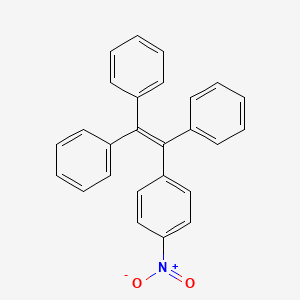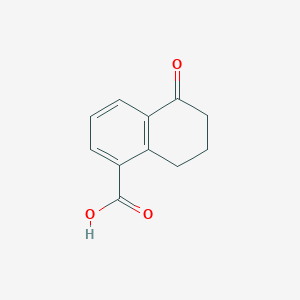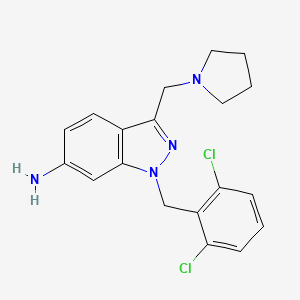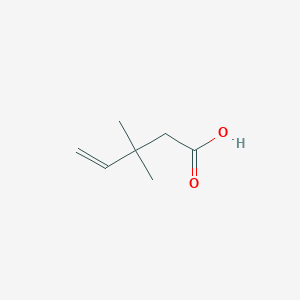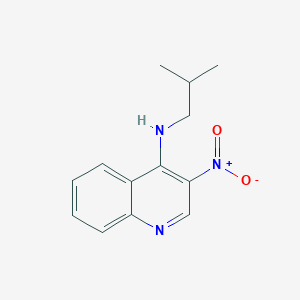
4-Isobutylamino-3-nitrochinolin
Übersicht
Beschreibung
4-Isobutylamino-3-nitroquinoline (INQ) is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and organic synthesis. INQ possesses unique structural features that make it a promising candidate for the development of new drugs and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Vakzinadjuvanzien
4-Isobutylamino-3-nitrochinolin: wurde auf sein Potenzial als Vakzinadjuvans untersucht. Forscher haben neuartige Imidazoquinolin-Analoga mit N-Isobutyl-Substitution synthetisiert, um Toll-like-Rezeptoren (TLRs) anzuvisieren, insbesondere TLR7 . Diese Rezeptoren sind entscheidend für die Aktivierung der angeborenen Immunantwort und machen sie zu wertvollen Zielen für Kandidaten für Vakzinadjuvanzien. Die synthetisierten Verbindungen haben vielversprechende Ergebnisse bei der Verbesserung der Aktivierung dendritischer Zellen und der Induktion einer proinflammatorischen Immunantwort gezeigt, was für eine effektive Impfung unerlässlich ist .
Immunpharmakologische Anwendungen
Die Fähigkeit der Verbindung, Immunantworten zu modulieren, macht sie zu einem Kandidaten für immunpharmakologische Anwendungen. Studien haben gezeigt, dass Analoga von This compound bestimmte Zellen des angeborenen Immunsystems aktivieren können, was zu einer verbesserten humoralen und T-zellvermittelten Immunität führt . Diese Eigenschaft ist besonders vorteilhaft für die Entwicklung von Behandlungen gegen chronische Virusinfektionen und Krebs.
Arzneimittelforschung und -synthese
N-Isobutyl-3-nitrochinolin-4-amin: dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Es wurde bei der Herstellung von Imiquimod verwendet, einem Immunantwortmodifikator . Die strukturellen Merkmale der Verbindung ermöglichen verschiedene Modifikationen, wodurch eine vielfältige Bibliothek von Molekülen mit potenziellen therapeutischen Anwendungen geschaffen werden kann.
Molekulare Zielsetzung für Therapeutika
Die Derivate der Verbindung wurden auf ihre Fähigkeit untersucht, molekulare Pfade anzuvisieren, die an der Krankheitsentwicklung beteiligt sind. Durch die Interaktion mit TLR7/8 können diese Derivate möglicherweise zur Entwicklung neuer Therapien eingesetzt werden, die das körpereigene Immunsystem zur Bekämpfung von Krankheiten nutzen .
Chemische Forschung und Sicherheit
In der chemischen Forschung wird This compound aufgrund seiner Nitrogruppe, die spezielle Sicherheitsmaßnahmen bei der Synthese und Handhabung erfordert, mit Vorsicht behandelt. Seine chemischen Eigenschaften sind gut dokumentiert und liefern eine Grundlage für sichere Laborpraktiken .
Biologische Assays und experimentelle Modelle
Die Verbindung wurde in biologischen Assays eingesetzt, um die immunmodulatorischen Wirkungen von kleinmolekularen TLR7/8-Agonisten zu untersuchen. Experimentelle Modelle mit transfizierten Zelllinien wurden eingesetzt, um die Spezifität und Wirksamkeit der Analoga der Verbindung bei der Aktivierung von Immunantworten zu bestimmen .
Wirkmechanismus
Target of Action
The primary target of 4-Isobutylamino-3-nitroquinoline is Toll-like receptors-7 and -8 (TLR7/8), which are expressed abundantly on antigen-presenting cells . These receptors play a crucial role in the immune response, making them potential targets for the development of new efficacious vaccines .
Mode of Action
4-Isobutylamino-3-nitroquinoline interacts with its targets, TLR7/8, resulting in the activation of antigen-presenting cells (APCs). This activation enhances the immune response, particularly humoral and T-cell mediated immunity .
Biochemical Pathways
The interaction of 4-Isobutylamino-3-nitroquinoline with TLR7/8 affects the immune response pathways. It leads to the activation of co-stimulatory molecules and cytokines, evoking a powerful adaptive immune response . This modulation of humoral and T-cell mediated immunity makes this compound a potential adjuvant candidate for inactivated viral antigens and various subunit and recombinant antigens .
Result of Action
The molecular and cellular effects of 4-Isobutylamino-3-nitroquinoline’s action involve the activation of specific innate immune cells, resulting in the modulation of humoral and T-cell mediated immunity . This leads to a pro-inflammatory immune response .
Biochemische Analyse
Biochemical Properties
4-Isobutylamino-3-nitroquinoline has been synthesized and evaluated for its immunomodulatory properties . It has been found to interact with Toll-like receptors-7 and -8 (TLR7/8), which are abundantly expressed on antigen-presenting cells . The compound’s ability to activate these receptors makes it a potential adjuvant candidate for the development of new efficacious vaccines .
Cellular Effects
The compound’s interaction with TLR7/8 enhances DC activation as well as cellular immunity . This ability to activate specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Molecular Mechanism
The molecular mechanism of 4-Isobutylamino-3-nitroquinoline involves its interaction with TLR7/8 . This interaction activates antigen-presenting cells (APCs), leading to the production of type I interferon and the enhancement of DC activation and cellular immunity .
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-3-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)7-15-13-10-5-3-4-6-11(10)14-8-12(13)16(17)18/h3-6,8-9H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUWBBGUDMBQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451360 | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99009-85-5 | |
| Record name | N-(2-Methylpropyl)-3-nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylamino-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinolinamine, N-(2-methylpropyl)-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

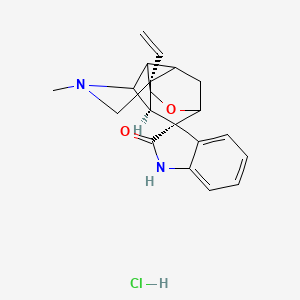
![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)

![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

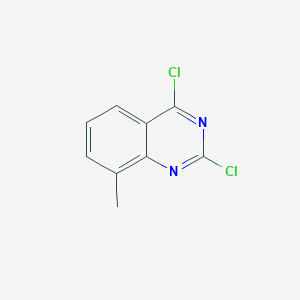


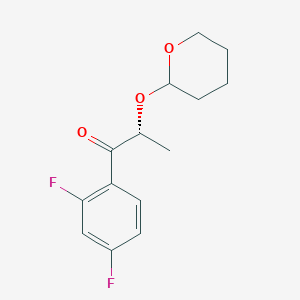
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
